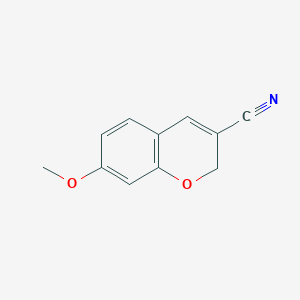

7-Methoxy-2H-chromene-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-13-10-3-2-9-4-8(6-12)7-14-11(9)5-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQUWMPCKWVPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482060 | |

| Record name | 7-METHOXY-2H-CHROMENE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-70-1 | |

| Record name | 7-Methoxy-2H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-METHOXY-2H-CHROMENE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-2H-chromene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Practical Guide to the Spectroscopic Characterization of 7-Methoxy-2H-chromene-3-carbonitrile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for the structural elucidation of 7-Methoxy-2H-chromene-3-carbonitrile using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond a simple data repository. It delivers field-proven insights into experimental design, the causality behind methodological choices, and the predictive interpretation of spectral data. By integrating detailed protocols with an analysis of expected outcomes, this guide serves as a self-validating system for confirming the molecular structure and purity of the target compound, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a chromene core, a structure of significant interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is a prerequisite for any further investigation into its biological activity or application.

Molecular Structure and Properties:

Spectroscopic analysis provides an empirical "fingerprint" of a molecule. Through the complementary application of NMR, IR, and MS, we can unambiguously confirm the connectivity of atoms, identify functional groups, and verify the molecular mass, thereby validating the synthesis and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Our approach here is predictive, outlining the expected spectral features and the rationale for their appearance, guiding the researcher in both data acquisition and interpretation.

Core Principles & Experimental Design

The choice of solvent is critical for NMR analysis. Deuterated solvents are used to avoid large interfering signals from the solvent itself. For this compound, Chloroform-d (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.[3][4] It is crucial to be aware of the chemical shifts of these residual solvent peaks and common impurities like water to avoid misinterpretation.[3][5]

An instrument with a high field strength (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is essential for resolving complex splitting patterns in the aromatic region of the spectrum.

Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS as an internal standard).

-

Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. A brief sonication may be used if necessary.

-

Data Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H NMR spectrum, followed by ¹³C NMR and, if necessary, 2D correlation spectra like COSY and HSQC for unambiguous assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~ 7.2 - 7.4 | s | H4 | Vinyl proton, deshielded by the adjacent nitrile group and the ring oxygen. Expected to be a singlet as there are no vicinal protons. |

| ~ 6.9 - 7.1 | d | H5 | Aromatic proton, ortho to the electron-donating ether group. Coupled to H6. |

| ~ 6.4 - 6.6 | dd | H6 | Aromatic proton, coupled to both H5 and H8. |

| ~ 6.3 - 6.5 | d | H8 | Aromatic proton ortho to the methoxy group, expected to be shielded. Coupled to H6. |

| ~ 4.8 - 5.0 | s | H2 (CH₂) | Methylene protons adjacent to the ring oxygen and a double bond. Expected to be a singlet due to the lack of adjacent protons. |

| ~ 3.8 | s | OCH₃ | Methyl protons of the methoxy group, appearing as a sharp singlet in a characteristic region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., sp³, sp², sp hybridization, attachment to electronegative atoms).

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment | Justification |

| ~ 160 | C7 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~ 148 | C8a | Aromatic quaternary carbon fused to the pyran ring. |

| ~ 130 | C4 | Vinyl carbon, deshielded by the nitrile group. |

| ~ 129 | C5 | Aromatic CH carbon. |

| ~ 117 | C4a | Aromatic quaternary carbon at the ring junction. |

| ~ 117 | C≡N | Nitrile carbon, a characteristic quaternary signal. |

| ~ 112 | C6 | Aromatic CH carbon. |

| ~ 101 | C8 | Aromatic CH carbon ortho to the methoxy group. |

| ~ 95 | C3 | Vinyl quaternary carbon attached to the nitrile group. |

| ~ 65 | C2 (CH₂) | Aliphatic methylene carbon attached to the ring oxygen. |

| ~ 56 | OCH₃ | Methoxy carbon. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an ideal technique for the rapid identification of functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).[6][7]

Causality in Sample Preparation

The choice of sample preparation depends on the physical state of the compound.

-

Neat Liquid Film: If the compound is a liquid or a low-melting solid, this is the simplest method. A drop of the pure sample is placed between two salt (NaCl or KBr) plates, which are transparent to IR radiation.[8][9] This avoids solvent peaks that could obscure the spectrum.

-

KBr Pellet: For solid samples, the compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. This ensures a uniform dispersion of the sample in an IR-transparent matrix.[10]

Protocol for IR Spectrum Acquisition (FTIR-ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional methods.

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio it against the background.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Expected Characteristic Absorptions

The IR spectrum of this compound will be defined by its key functional groups. The spectrum is typically divided into the functional group region (4000–1200 cm⁻¹) and the fingerprint region (1200–600 cm⁻¹), which is unique to the molecule as a whole.[8]

Table 3: Predicted Major IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3000-3100 | C-H Stretch | Aromatic & Vinyl (=C-H) |

| ~ 2850-2960 | C-H Stretch | Aliphatic (CH₂ and OCH₃) |

| ~ 2220-2240 | C≡N Stretch | Nitrile (a strong, sharp band) |

| ~ 1620-1640 | C=C Stretch | Vinyl |

| ~ 1500, 1580, 1610 | C=C Stretch | Aromatic Ring |

| ~ 1230-1270 | C-O Stretch | Aryl-O (asymmetric) |

| ~ 1020-1070 | C-O Stretch | Aryl-O (symmetric) |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, depending on the technique, valuable information about the molecule's structure through fragmentation analysis.

Selecting the Right Ionization Technique

The method of ionization is a critical choice that dictates the nature of the resulting mass spectrum.[11]

-

Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample, causing extensive fragmentation.[12][13][14] This is highly useful for structural elucidation by piecing together the fragment ions, but the molecular ion (M⁺˙) peak may be weak or absent for some molecules.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for confirming the molecular weight.[12][14][15] It typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation, making the molecular ion peak easily identifiable.

For a comprehensive analysis of an unknown compound, acquiring spectra using both a hard and a soft technique is advisable.

Protocol for Mass Spectrum Acquisition (Direct Infusion ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like acetonitrile or methanol. A small amount of formic acid can be added to promote protonation for positive ion mode.

-

Infusion: Load the solution into a syringe and infuse it into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500) in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions generated.

Predicted Mass Spectrum

The mass spectrum will confirm the molecular weight and can reveal structural motifs through fragmentation.

-

Molecular Ion: Using a high-resolution mass spectrometer (HRMS), the expected exact mass for the protonated molecule [C₁₁H₁₀NO₂]⁺ is 188.0706 . PubChemLite predicts several common adducts.[1]

-

Predicted Fragmentation Pattern (EI-MS):

-

m/z 187: The molecular ion (M⁺˙).

-

m/z 172: Loss of a methyl radical (•CH₃) from the methoxy group.

-

m/z 158: Subsequent loss of a carbonyl group (CO).

-

m/z 130: Loss of CO from the m/z 158 fragment.

-

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. The true power of spectroscopy lies in the integration of data from multiple methods. The following workflow illustrates this synergistic approach.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The structural confirmation of a synthetic compound such as this compound is a foundational step in chemical and pharmaceutical research. By systematically applying and integrating the data from NMR, IR, and Mass Spectrometry, researchers can build a complete and validated picture of the molecule. This guide provides the necessary protocols, theoretical grounding, and predictive insights to perform this characterization with a high degree of confidence and scientific rigor, ensuring the integrity of all subsequent research.

References

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Available at: [Link]

-

Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Available at: [Link]

-

PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Available at: [Link]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

-

ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Available at: [Link]

-

Supporting Information for a scientific article. (n.d.). Available at: [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Available at: [Link]

-

Al-Warhi, T., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. PMC - NIH. Available at: [Link]

-

PubChem - NIH. (n.d.). 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile. Available at: [Link]

-

Organic Chemistry Research. (n.d.). Regular Article. Available at: [Link]

-

Supreme Science. (2015, March 31). How to Use an IR Spectrometer and Sample Prep [Video]. YouTube. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C11H9NO2). Available at: [Link]

-

PubChem - NIH. (n.d.). 7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile. Available at: [Link]

-

Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available at: [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

SpectraBase. (n.d.). 2-Amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile. Available at: [Link]

-

SpectraBase. (n.d.). 7-Methoxy-3-(naphthalen-2-yl)-2H-chromen-2-one. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Available at: [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Winnik Research Group. (n.d.). 7-methoxy-2-oxo-2H-chromene-3-carboxylic Acid. Available at: [Link]

-

Xidian Reagent. (n.d.). This compound. Available at: [Link]

-

MDPI. (2023, November 15). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). 3-Benzoyl-7-methoxy-2H-chromen-2-one. Available at: [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound [myskinrecipes.com]

- 3. chem.washington.edu [chem.washington.edu]

- 4. epfl.ch [epfl.ch]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. measurlabs.com [measurlabs.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. youtube.com [youtube.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. acdlabs.com [acdlabs.com]

- 13. pharmafocuseurope.com [pharmafocuseurope.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]

An In-depth Technical Guide to 7-Methoxy-2H-chromene-3-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2H-chromene-3-carbonitrile is a heterocyclic organic compound that holds significant interest within the realms of medicinal chemistry and materials science.[1] Its core structure, a chromene ring system, is a prevalent motif in a vast array of biologically active natural products and synthetic compounds. The strategic placement of a methoxy group at the 7-position and a nitrile group at the 3-position of the 2H-chromene scaffold imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and a discussion of its potential applications in drug discovery and other advanced scientific fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While comprehensive experimental data for this compound is not extensively published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 57543-70-1 | |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Melting Point | Estimated: 105-106 °C (based on 8-Methoxy-2H-chromene-3-carbonitrile) | |

| Boiling Point | Data not available | |

| Solubility | Data not available; likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |

| Appearance | Expected to be a solid at room temperature. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the electron-donating methoxy group, the electron-withdrawing nitrile group, and the reactive double bond within the pyran ring.

The nitrile group can undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones. The electron-withdrawing nature of the nitrile group also influences the reactivity of the adjacent double bond, making it susceptible to nucleophilic attack.

The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution reactions. The 2H-pyran ring contains a reactive double bond that can participate in addition reactions and cycloadditions.

Synthesis of this compound

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted from General Procedures)

Disclaimer: This is a generalized protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-Methoxysalicylaldehyde

-

Malononitrile

-

Piperidine or Triethylamine (catalyst)

-

Ethanol or Toluene (solvent)

-

Hydrochloric acid (for neutralization, if necessary)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxysalicylaldehyde (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add malononitrile (1 equivalent) and a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure.

-

Isolation: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Spectral Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the pyran ring, and the methoxy group protons. The aromatic protons will appear as a set of doublets and a doublet of doublets in the aromatic region (typically δ 6.5-7.5 ppm). The methylene protons of the pyran ring (at the 2-position) would likely appear as a singlet around δ 4.8-5.0 ppm. The vinyl proton at the 4-position would be a singlet further downfield. The methoxy protons will be a sharp singlet around δ 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbons of the pyran ring, the nitrile carbon, and the methoxy carbon. The nitrile carbon is expected to appear in the range of δ 115-120 ppm.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. Other characteristic peaks would include C-O stretching for the ether linkage and C=C stretching for the aromatic and pyran rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.19 g/mol ).

Applications in Drug Development and Research

The chromene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of this compound could be investigated for a variety of pharmacological activities, including but not limited to:

-

Anticancer Agents: Many chromene derivatives have demonstrated potent anticancer activity.

-

Antimicrobial Agents: The chromene nucleus is present in several compounds with antibacterial and antifungal properties.

-

Enzyme Inhibitors: The rigid, planar structure of the chromene ring system makes it an attractive scaffold for designing enzyme inhibitors.

The nitrile group also serves as a versatile chemical handle for further molecular elaboration, allowing for the synthesis of a diverse library of compounds for high-throughput screening.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally related compounds, it should be handled with care. It is likely to be an irritant to the eyes, skin, and respiratory system.

General Precautions:

-

Always work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of new therapeutic agents and functional materials. While a complete experimental characterization of this specific molecule is not yet widely published, this guide provides a solid foundation of its known and predicted properties, a viable synthetic approach, and an overview of its potential applications. Further research into this and related compounds is warranted to fully explore their scientific and commercial potential.

References

-

Elgemeie, G. H., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Molecules, 26(23), 7253. [Link]

-

National Center for Biotechnology Information. "7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile" PubChem Compound Summary for CID 9839542. [Link]

-

National Center for Biotechnology Information. "7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile" PubChem Compound Summary for CID 9837737. [Link]

-

Siddiqui, Z. N., & Khan, S. A. (2012). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. International Journal of Molecular Sciences, 13(9), 10956–10967. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

An In-depth Technical Guide to 7-Methoxy-2H-chromene-3-carbonitrile

CAS Number: 57543-70-1

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxy-2H-chromene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis, spectral characterization, and potential applications, with a focus on providing actionable insights for laboratory and research settings.

Compound Identification and Physicochemical Properties

This compound is a member of the chromene class of bicyclic ethers, which feature a benzene ring fused to a pyran ring. The presence of a methoxy group at the 7-position and a nitrile group at the 3-position imparts specific chemical properties and potential for further functionalization.

| Property | Value | Source |

| CAS Number | 57543-70-1 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Storage | Room temperature, dry conditions | [1] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound with a carbonyl group, followed by cyclization.[3]

Reaction Scheme: The synthesis involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with malononitrile. The reaction is often catalyzed by a base, such as piperidine or a mild inorganic base like sodium carbonate.[3]

Caption: Synthesis of this compound via Knoevenagel condensation.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for similar chromene derivatives.[3]

Materials:

-

2-Hydroxy-4-methoxybenzaldehyde

-

Malononitrile

-

Ethanol (or other suitable solvent)

-

Sodium Carbonate (or other suitable base)

-

Distilled water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of sodium carbonate (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into cold water to induce precipitation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Causality of Experimental Choices:

-

Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is relatively easy to remove.

-

Catalyst: A mild base like sodium carbonate is crucial to deprotonate the active methylene group of malononitrile, initiating the Knoevenagel condensation, without promoting side reactions.[3]

-

Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following are expected characteristic signals based on the analysis of structurally similar compounds.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2220 | C≡N stretching (nitrile) |

| ~1620-1600 | C=C stretching (aromatic and pyran ring) |

| ~1250-1000 | C-O stretching (ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic, pyran, and methoxy protons.

-

A singlet for the methoxy group protons (~3.8 ppm).

-

Signals for the three aromatic protons on the benzene ring.

-

Signals for the protons on the pyran ring.

¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule, including the nitrile carbon, the carbons of the aromatic and pyran rings, and the methoxy carbon.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.19 g/mol ). Fragmentation patterns can provide further structural information.

Applications and Research Interest

This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.[1] The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][7][8]

Potential Applications:

-

Pharmaceutical Intermediate: It is a key building block for the synthesis of novel drug candidates.[1][9] The methoxy and nitrile groups offer sites for further chemical modification to explore structure-activity relationships (SAR).

-

Antitumor Agents: Chromene derivatives have been extensively studied for their potential as anticancer agents.[10][11] The 7-methoxy substitution, in particular, has been associated with cytotoxic activity against various cancer cell lines.[6]

-

Agrochemicals: The chromene core is also found in some agrochemicals, suggesting potential applications in the development of new pesticides or herbicides.[1]

-

Material Science: The fluorescent properties of some chromene derivatives make them candidates for use as fluorescent dyes or sensors.[1]

Caption: Potential application areas of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Material Safety Data Sheet (MSDS) before use. General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. The compound should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in various scientific fields, particularly in drug discovery and development. Its straightforward synthesis via the Knoevenagel condensation and the potential for further functionalization make it an attractive scaffold for creating diverse chemical libraries. The established and potential biological activities of chromene derivatives underscore the importance of this compound as a valuable research tool. This guide provides a foundational understanding for researchers and scientists working with or considering the use of this promising molecule.

References

-

Oriental Journal of Chemistry. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]

-

PubMed. (2021). Synthesis and evaluation of antitumor activity of 9-methoxy-1H-benzo[f]chromene derivatives. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile. Retrieved from [Link]

-

MDPI. (2019). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxic activities of target compounds against MCF-7, HCT-116, and HepG-2 tumor cells. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Retrieved from [Link]

-

PubMed Central. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 7-Methoxy-3-phenyl-4H-chromen-4-one: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Retrieved from [Link]

-

SciSpace. (2009). The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. Retrieved from [Link]

-

MDPI. (2021). 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. Retrieved from [Link]

-

Radboud Repository. (2022). Structural Elucidation of Agrochemicals and Related Derivatives Using Infrared Ion Spectroscopy. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - 有机砌块 - 西典实验 [seedior.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid [mdpi.com]

- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and evaluation of antitumor activity of 9-methoxy-1H-benzo[f]chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Synthesis of 7-Methoxy-2H-chromene-3-carbonitrile Derivatives

Abstract

This technical guide provides an in-depth exploration of the synthesis of 7-methoxy-2H-chromene-3-carbonitrile and its closely related derivatives. Chromenes are a significant class of benzopyran compounds that form the structural core of numerous natural products and pharmacologically active molecules. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of the prevalent synthetic mechanisms, a step-by-step experimental protocol, and critical insights into reaction optimization. The synthesis primarily proceeds through a base-catalyzed domino reaction involving a Knoevenagel condensation followed by an intramolecular cyclization, a robust and efficient method for constructing the chromene scaffold.

Introduction: The Significance of the Chromene Scaffold

The chromene ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The specific target of this guide, the this compound framework, serves as a crucial intermediate in the synthesis of more complex molecules.[3] The methoxy group at the 7-position and the carbonitrile group at the 3-position provide key functional handles for further chemical modification, making this a versatile building block for creating diverse chemical libraries.

The most common and efficient route to this class of compounds is a one-pot, multi-component reaction that leverages the principles of green chemistry by often utilizing simple catalysts and environmentally benign solvents.[4][5] This guide will focus on the direct reaction between a substituted salicylaldehyde and malononitrile, which typically yields the thermodynamically stable 2-imino tautomer, a direct precursor and structural analogue of the titular compound.

Core Synthesis Mechanism: A Domino Reaction Pathway

The formation of the chromene ring from a salicylaldehyde and an active methylene compound like malononitrile is a classic example of a domino reaction, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. The mechanism can be dissected into two primary stages: a Knoevenagel condensation and an intramolecular cyclization.

Stage 1: Knoevenagel Condensation

The reaction is initiated by a base, which deprotonates the highly acidic active methylene group of malononitrile to form a nucleophilic carbanion (enolate).[6][7][8] This carbanion then executes a nucleophilic attack on the electrophilic carbonyl carbon of 2-hydroxy-4-methoxybenzaldehyde. The resulting tetrahedral intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield an α,β-unsaturated dicarbonyl compound, specifically the Knoevenagel adduct: 2-((2-hydroxy-4-methoxyphenyl)methylene)malononitrile.[6][9] The high reactivity of the malononitrile carbanion effectively prevents the self-condensation of the aldehyde.[9]

Stage 2: Intramolecular Cyclization

Following the condensation, the phenolic hydroxyl group (-OH) of the intermediate acts as an intramolecular nucleophile. It attacks one of the electron-deficient nitrile carbons in a 6-exo-dig cyclization. This step is an intramolecular nucleophilic addition to the nitrile group. The subsequent tautomerization of the resulting intermediate leads to the formation of the final, stable product, 2-imino-7-methoxy-2H-chromene-3-carbonitrile.[1] This cyclization is often spontaneous and rapid under the reaction conditions.

Mechanistic Visualization

The following diagram illustrates the complete, step-by-step reaction mechanism.

Caption: Figure 1: Reaction Mechanism

Experimental Protocol: A Validated One-Pot Synthesis

This section provides a reliable, step-by-step methodology for the synthesis of 2-imino-7-methoxy-2H-chromene-3-carbonitrile. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Notes |

| 2-Hydroxy-4-methoxybenzaldehyde | 152.15 | 2.0 | Starting aldehyde |

| Malononitrile | 66.06 | 2.0 | Active methylene compound |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 0.2 (10 mol%) | Base catalyst[4] |

| Ethanol (96%) | 46.07 | 10 mL | Reaction solvent |

| Deionized Water | 18.02 | 10 mL | Co-solvent and for washing |

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine 2-hydroxy-4-methoxybenzaldehyde (0.304 g, 2.0 mmol) and malononitrile (0.132 g, 2.0 mmol).

-

Solvent Addition: Add 10 mL of 96% ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Introduction: Prepare a solution of sodium carbonate (0.021 g, 0.2 mmol) in 5 mL of deionized water. Add this solution dropwise to the reaction mixture over 2 minutes.[4]

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).

-

Self-Validation Checkpoint: A solid precipitate, typically yellow or off-white, is expected to form within 1-2 hours.[4]

-

-

Product Isolation: After stirring for approximately 2 hours (or until TLC indicates completion), filter the solid product using a Büchner funnel.

-

Washing and Purification: Wash the collected solid with cold deionized water (2 x 10 mL) to remove the catalyst and any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure. An isolated yield of over 90% can be expected under these conditions.[4]

Field-Proven Insights: Causality and Optimization

An experienced scientist understands that protocol steps are not arbitrary. Here, we explore the reasoning behind key experimental choices and how they can be modulated to optimize the synthesis.

The Role of the Catalyst

The choice of catalyst is critical for activating the malononitrile.

-

Base Strength: While strong bases can be used, milder bases like sodium carbonate (Na₂CO₃), piperidine, or triethylamine are often sufficient and prevent unwanted side reactions.[4][5][7] The base must be strong enough to deprotonate malononitrile but not so strong as to cause hydrolysis of the nitrile groups.

-

Catalyst-Free Alternatives: Some protocols achieve high yields without a catalyst by using alternative energy sources like ultrasound irradiation, which promotes the reaction through acoustic cavitation.[5]

-

Green Catalysts: There is a growing interest in using eco-friendly catalysts. Ionic liquids and recoverable nanocatalysts have been successfully employed, offering advantages in terms of recyclability and reduced environmental impact.[7][10]

Solvent Selection

The solvent system influences reaction rates and product solubility.

-

Polar Protic Solvents: Ethanol and water are excellent choices as they are environmentally friendly and effectively solvate the ionic intermediates formed during the reaction.[4] A water-ethanol mixture often provides an optimal balance of solubility for both the nonpolar reactants and the polar intermediates.

-

Solvent-Free Conditions: For a truly green approach, the reaction can be performed under solvent-free "grindstone" conditions, where reactants are simply ground together, often with a solid catalyst.[4]

Reaction Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

Caption: Figure 2: Experimental Workflow

References

-

Verma, R., & Kumar, S. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University. Retrieved from [Link]

-

Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Purechemistry. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]

-

Mihigo, S. O., et al. (2018). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. MDPI. Retrieved from [Link]

-

Rajendran, A., et al. (2021). Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. Oriental Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. Retrieved from [Link]

-

Turek, M. E., et al. (2014). 3-Amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

-

Hakobyan, R., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 7-hydroxy-6H-naphtho[2,3-c]chromen-6-one via TsOH-Mediated Tandem reaction. Royal Society of Chemistry. Retrieved from [Link]

-

Molbase. (n.d.). 7-ETHOXY-2-OXO-2H-CHROMENE-3-CARBONITRILE. Molbase. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 7‐(Methoxyimino)‐4‐methyl‐2H‐chromene‐2,8(7H)‐dione with Phosphorus Ylides. ResearchGate. Retrieved from [Link]

-

Shinde, G., & Thakur, J. (2025). Greener and efficient route for the synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile... Semantic Scholar. Retrieved from [Link]

-

Bakavoli, M., et al. (2014). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. National Center for Biotechnology Information. Retrieved from [Link]

-

Scilit. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Scilit. Retrieved from [Link]

-

Hakobyan, R., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. Retrieved from [Link]

-

Vankar, S. D., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives... PubMed Central. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol – Oriental Journal of Chemistry [orientjchem.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. purechemistry.org [purechemistry.org]

- 9. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]

- 10. Greener and efficient route for the synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile by employing magnetically recoverable Fe₃O₄@SiO₂@CeO2 nanocatalyst under solvent-free conditions | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Synthesis and Derivatization of 7-Methoxy-2-amino-4H-chromene-3-carbonitriles

Abstract

The 7-methoxy-2-amino-4H-chromene-3-carbonitrile scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, most notably as potent anticancer agents. This in-depth technical guide provides a comprehensive overview of the synthesis of the 7-methoxy-2-amino-4H-chromene-3-carbonitrile core, explores various strategies for its derivatization, and discusses the structure-activity relationships that govern its biological efficacy. Detailed experimental protocols, mechanistic insights, and data presentation are included to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this important class of compounds.

Introduction: The Significance of the 7-Methoxy-2-amino-4H-chromene-3-carbonitrile Scaffold

Chromenes, also known as benzopyrans, are a class of heterocyclic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules. Among the various substituted chromenes, the 2-amino-4H-chromene-3-carbonitrile framework has emerged as a particularly valuable pharmacophore. The introduction of a methoxy group at the 7-position of the chromene ring has been shown to be a key structural feature for enhancing the therapeutic potential of these compounds.

Derivatives of this scaffold have been reported to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. However, it is their potent cytotoxic activity against various cancer cell lines that has garnered the most significant attention from the scientific community. These compounds have been shown to induce apoptosis and disrupt the cell cycle in cancer cells, making them promising candidates for the development of novel anticancer therapeutics.[1]

This guide will delve into the synthetic pathways to access the 7-methoxy-2-amino-4H-chromene-3-carbonitrile core, with a focus on the highly efficient one-pot multicomponent reactions. Furthermore, it will explore the chemical space around this scaffold by detailing various derivatization strategies, providing researchers with the tools to generate libraries of novel compounds for biological screening.

Synthesis of the 7-Methoxy-2-amino-4H-chromene-3-carbonitrile Core

The most prevalent and efficient method for the synthesis of the 2-amino-4H-chromene-3-carbonitrile core is a one-pot, three-component reaction. This reaction typically involves an aromatic aldehyde, an active methylene compound (most commonly malononitrile), and a phenol derivative. To obtain the desired 7-methoxy substitution, a two-step approach starting from resorcinol is commonly employed, which first yields the 7-hydroxy analogue, followed by methylation.

Three-Component Synthesis of 2-Amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles

The foundational reaction involves the condensation of an aromatic aldehyde, malononitrile, and resorcinol in the presence of a catalyst. A variety of catalysts, ranging from basic salts to organocatalysts, have been successfully employed.[2]

Reaction Scheme:

Figure 1: General scheme for the three-component synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles.

Mechanism of the Three-Component Reaction:

The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization cascade.

-

Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aromatic aldehyde with malononitrile to form an α,β-unsaturated dinitrile intermediate (a benzylidenemalononitrile derivative).

-

Michael Addition: The resorcinol, activated by the basic catalyst, then acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

-

Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks one of the nitrile groups. This is followed by tautomerization to yield the stable 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile.

Figure 2: Mechanistic pathway of the three-component synthesis.

Experimental Protocol: Synthesis of 2-Amino-7-hydroxy-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile [2]

-

To a mixture of 4-chlorobenzaldehyde (2 mmol), malononitrile (2 mmol), and resorcinol (2 mmol) in 5 mL of water, add a solution of sodium carbonate (0.5 mmol) in 5 mL of water.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product will precipitate out of the solution.

-

Filter the solid product and wash it with water.

-

Recrystallize the crude product from a 1:1 mixture of 96% ethanol and toluene to afford the pure 2-amino-7-hydroxy-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile.

Table 1: Catalyst and Solvent Effects on the Synthesis of 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile [2]

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Sodium Carbonate (5) | Water | 2 | 90 |

| 2 | Potassium Carbonate (10) | Water | 3 | 85 |

| 3 | Piperidine (10) | Ethanol | 5 | 78 |

| 4 | DBU (10) | Water | 4 | 82 |

Methylation of the 7-Hydroxy Group: Synthesis of 7-Methoxy Derivatives

The final step to achieve the target 7-methoxy-2-amino-4-aryl-4H-chromene-3-carbonitrile is the methylation of the 7-hydroxy group of the precursor. This is typically achieved through a Williamson ether synthesis.

Reaction Scheme:

Figure 3: Methylation of the 7-hydroxy group.

Experimental Protocol: Synthesis of 2-Amino-7-methoxy-4-phenyl-4H-chromene-3-carbonitrile

-

To a solution of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile (1 mmol) in dry acetone (20 mL), add anhydrous potassium carbonate (2 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

-

After completion, filter off the potassium carbonate and wash it with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure 2-amino-7-methoxy-4-phenyl-4H-chromene-3-carbonitrile.

Derivatization of the 7-Methoxy-2-amino-4H-chromene-3-carbonitrile Scaffold

The versatility of the 7-methoxy-2-amino-4H-chromene-3-carbonitrile core allows for a wide range of chemical modifications to generate a diverse library of derivatives. These modifications can be targeted at the 2-amino group, the 3-carbonitrile group, and the 4-aryl substituent.

Variation of the 4-Aryl Substituent

The most straightforward approach to creating a library of derivatives is to vary the aromatic aldehyde used in the initial three-component reaction. This allows for the introduction of a wide array of substituents on the 4-phenyl ring, including electron-donating and electron-withdrawing groups.

Table 2: Examples of 2-Amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles Synthesized with Different Aromatic Aldehydes [2]

| Entry | Aldehyde | Product Yield (%) |

| 1 | Benzaldehyde | 90 |

| 2 | 4-Chlorobenzaldehyde | 92 |

| 3 | 4-Methylbenzaldehyde | 88 |

| 4 | 4-Methoxybenzaldehyde | 85 |

| 5 | 3-Nitrobenzaldehyde | 89 |

Reactions of the 2-Amino Group

The 2-amino group is a key site for derivatization. It can undergo a variety of reactions, such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. These modifications can significantly impact the biological activity of the resulting compounds.

Reactions of the 3-Carbonitrile Group

The 3-carbonitrile group can also be a handle for further chemical transformations. For instance, it can be hydrolyzed to the corresponding carboxamide or carboxylic acid, or it can participate in cycloaddition reactions to form more complex heterocyclic systems.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of 7-methoxy-2-amino-4H-chromene-3-carbonitrile have shown significant promise as anticancer agents. Structure-activity relationship studies have provided valuable insights into the key structural features required for potent cytotoxic activity.

-

The 7-Methoxy Group: The presence of the methoxy group at the 7-position is often associated with enhanced anticancer activity compared to the unsubstituted or 7-hydroxy analogues. This may be due to improved metabolic stability and bioavailability.

-

The 4-Aryl Substituent: The nature of the substituent on the 4-aryl ring plays a crucial role in modulating the biological activity. Generally, the presence of electron-withdrawing groups, such as halogens or nitro groups, tends to increase the cytotoxic potency.[3]

-

The 2-Amino Group: The free 2-amino group is often considered essential for activity, as it can participate in hydrogen bonding interactions with biological targets.

Conclusion

The 7-methoxy-2-amino-4H-chromene-3-carbonitrile scaffold represents a highly valuable and versatile platform for the development of novel therapeutic agents. The efficient one-pot, three-component synthesis provides ready access to the core structure, which can be further elaborated through a variety of derivatization strategies. The insights gained from structure-activity relationship studies will continue to guide the design of more potent and selective derivatives with improved pharmacological profiles. This guide provides a solid foundation for researchers to explore the rich chemistry and biology of this important class of heterocyclic compounds.

References

- Abrouki, Y., et al. (2013). A green and efficient protocol for the synthesis of 2-amino-4H-chromenes using expanded perlite as a natural catalyst.

-

Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. (2019). Molecules, 24(2), 284. [Link]

- Behbahani, F. K., & Samaei, S. (2014). Diethylamine as an efficient catalyst for the synthesis of 2-amino-4H-chromenes. Monatshefte für Chemie-Chemical Monthly, 145(11), 1839-1843.

- Arzehgar, Z., et al. (2019). Metal-organic framework (MOF-5) as an efficient and reusable catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromenes. Journal of the Iranian Chemical Society, 16(10), 2269-2277.

- Xia, M., et al. (2015). Microwave-assisted catalyst-free synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes. Tetrahedron Letters, 56(23), 3034-3037.

- Wu, J., et al. (2016). Synthesis and biological evaluation of novel 4-anilino-quinazoline derivatives as potent EGFR and VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3567-3571.

- Zhou, Y., et al. (2015). Design, synthesis, and biological evaluation of novel 4-methyl-2-(4-pyridinyl) thiazole-5-carboxamide derivatives as potent inhibitors of HUVEC cell migration. European Journal of Medicinal Chemistry, 95, 276-285.

- Wu, X., et al. (2014). Synthesis and biological evaluation of EF24 analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 84, 145-153.

- Patil, S., et al. (2012). Synthesis and biological evaluation of novel 2-amino-3-cyano-4H-chromene derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5570-5574.

- Kemnitzer, W., et al. (2005). Discovery of 2-amino-4H-chromenes as potent inhibitors of insulin-regulated aminopeptidase. Journal of Medicinal Chemistry, 48(20), 6299-6310.

- Kumar, D., et al. (2009). Synthesis and in vitro antibacterial activity of some new 2-amino-4H-chromene derivatives. European Journal of Medicinal Chemistry, 44(8), 3405-3409.

- Bonsignore, L., et al. (1993). A new, simple one-step synthesis of 2-amino-4H-benzo [g] chromene derivatives and their antimicrobial activity. European Journal of Medicinal Chemistry, 28(6), 517-520.

- Martínez-Grau, A., & Marco, J. L. (1997). Friedel-Crafts acylation of phenols and phenol ethers. A review.

- Abd-El-Aziz, A. S., et al. (2007). Synthesis and characterization of new 2-amino-4H-chromenes and their application as disperse dyes. Dyes and Pigments, 74(1), 163-168.

- Sabry, N. M., et al. (2011). Synthesis and antimicrobial activity of some new 4H-chromene and 4H-pyrano [2, 3-c] pyrazole derivatives. European Journal of Medicinal Chemistry, 46(9), 4149-4156.

-

Simple and Fast Protocol for Synthesis of 2-amino-4-(4-formylphenyl)-4H-chromene-3-carbonitrile to Developed an Optical Immunoa. The Royal Society of Chemistry. [Link]

-

2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. (2013). Iranian Journal of Pharmaceutical Research, 12(3), 395-403. [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry, 8, 571. [Link]

-

Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). Molecules, 26(16), 4945. [Link]

-

K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. (2016). Molecules, 21(11), 1481. [Link]

-

A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2018). Molecules, 23(8), 1888. [Link]

-

Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. (2016). Oncotarget, 7(21), 31263-31275. [Link]

Sources

"biological activity of 7-Methoxy-2H-chromene-3-carbonitrile"

An In-Depth Technical Guide to the Biological Activity of 7-Methoxy-2H-chromene-3-carbonitrile and Its Derivatives

Foreword: Unveiling the Potential of a Privileged Scaffold

The chromene ring system, a heterocyclic scaffold composed of a benzene ring fused to a pyran ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its derivatives, both natural and synthetic, are known to interact with a multitude of biological targets, leading to a vast spectrum of pharmacological activities.[1] This guide delves into the specific realm of the this compound core, a structure of significant interest. While direct biological data on this precise molecule is nascent, a wealth of research on its close analogs allows us to construct a robust, evidence-based profile of its anticipated activities and mechanistic pathways. This document synthesizes findings from across the field to provide researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for exploring this promising chemical entity.

The 2H-Chromene-3-Carbonitrile Core: A Locus of Bioactivity

The 2H-chromene-3-carbonitrile framework is a cornerstone for a diverse array of bioactive molecules. The unique arrangement of the pyran ring, coupled with the electron-withdrawing nitrile group at the 3-position, creates a chemically reactive and versatile scaffold. This structure is frequently associated with a triad of key biological activities: anticancer, antimicrobial, and anti-inflammatory.[2][3][4] The methoxy group at the 7-position (a common substitution pattern in natural products) is particularly significant, as it can modulate the molecule's lipophilicity, metabolic stability, and hydrogen-bonding capabilities, thereby fine-tuning its interaction with biological targets.

Synthesis Strategy: A Gateway to Chromene Derivatives

The construction of the 2H-chromene-3-carbonitrile scaffold is efficiently achieved through multicomponent reactions (MCRs), a cornerstone of green and efficient chemistry. The most prevalent approach involves a one-pot condensation of a salicylaldehyde derivative, malononitrile, and a third component, typically catalyzed by a mild base such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][5]

Logical Workflow for Synthesis

The reaction proceeds via an initial Knoevenagel condensation between the salicylaldehyde and malononitrile, followed by a Michael addition and subsequent intramolecular cyclization to yield the final chromene product.

Caption: General workflow for the synthesis of the chromene-3-carbonitrile scaffold.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-Aryl-7-hydroxy-4H-chromene-3-carbonitriles

This protocol, adapted from established methodologies, serves as a validated template for synthesizing related chromene structures and can be modified for the target compound by substituting resorcinol with 4-methoxyphenol.[5]

-

Reactant Preparation: In a 50 mL round-bottom flask, combine the substituted aldehyde (2 mmol), malononitrile (2 mmol), and resorcinol (2 mmol).

-

Solvent and Catalyst Addition: Add 5 mL of water to the mixture. Separately, prepare a solution of sodium carbonate (2.12 mg, 0.05 mmol) in 5 mL of water and add it to the reaction flask.

-

Reaction: Stir the reaction mixture vigorously at room temperature for approximately 2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Isolation: Upon completion, a solid product will precipitate. Filter the solid using a Buchner funnel and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude product from a mixture of 96% ethanol and toluene to afford the pure 2-amino-7-hydroxy-4H-chromene-3-carbonitrile derivative.

Trustworthiness Insight: The use of a mild base like sodium carbonate in an aqueous medium makes this a green and self-validating protocol. The precipitation of the product upon formation drives the reaction to completion and simplifies purification, ensuring high purity of the final compound.

Anticipated Biological Activities and Mechanistic Analysis

By examining structurally similar chromene derivatives, we can project the likely biological activities and mechanisms of action for this compound.

Anticancer Activity

Derivatives of the 2-amino-4H-chromene-3-carbonitrile scaffold have consistently demonstrated potent cytotoxic effects against a range of human cancer cell lines.[2][3][4]

Mechanism of Action: The primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7] Studies on related benzo[f]chromene derivatives show that these compounds can increase levels of mitochondrial superoxide and decrease the mitochondrial membrane potential.[7] This disruption triggers the activation of caspase-3/7, key executioner enzymes in the apoptotic cascade, leading to cell death. Furthermore, some derivatives have been shown to act as telomerase inhibitors, preventing the replication of cancer cells.[6]

Caption: Potential apoptotic pathway induced by chromene derivatives.[7]

Quantitative Data: The cytotoxic potential of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 2-Amino-4-(nitroalkyl)-4H-chromenes | MDA-MB-231 (Breast) | 3.46 - 18.76 | |

| 2-Amino-4-(nitroalkyl)-4H-chromenes | MCF-7 (Breast) | < 30 | [2] |

| Chlorinated 2-amino-3-carbonitriles | MCF-7 (Breast) | 4.74 - 21.97 | |

| 8-Substituted-7-methoxy-coumarins | HepG2 (Liver) | Nanomolar range | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized chromene derivative (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using regression analysis.

Antimicrobial Activity

The chromene scaffold is a well-established pharmacophore for antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria as well as fungi.[4][8]

Mechanism of Action: Chromene derivatives exert their antimicrobial effects through diverse mechanisms. They can disrupt the integrity of bacterial cell membranes, leading to cell lysis and death.[4] Additionally, they are known to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerases, which are critical for DNA replication and cell division.[4][9] The methoxy group can enhance penetration into microbial cells.

Quantitative Data: Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC).

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Benzo[h]chromeno derivatives | S. aureus | Not specified, potent | [10] |

| Benzo[f]chromene derivative | E. coli | 16-26 mm inhibition zone | [9] |

| Benzo[f]chromene derivative | C. albicans | 16-26 mm inhibition zone | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microbes only) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

Coumarins and chromenes, particularly those with methoxy substitutions, have shown significant anti-inflammatory properties.[11][12]

Mechanism of Action: The anti-inflammatory effect is largely attributed to the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Chromene derivatives can inhibit this translocation, thereby reducing the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12]

Caption: Inhibition of the NF-κB pathway by chromene derivatives.[12]

Experimental Protocol: Griess Assay for Nitric Oxide

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the chromene compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production. Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Conclusion and Future Outlook

While direct experimental evidence for this compound remains to be published, the extensive body of research on its close structural relatives provides a compelling and scientifically grounded rationale for its investigation. The convergence of data strongly suggests that this compound holds significant potential as a lead structure for developing novel anticancer, antimicrobial, and anti-inflammatory agents.

The path forward is clear: the targeted synthesis of this compound is the critical next step. Subsequent evaluation using the validated protocols detailed in this guide will be essential to confirm its bioactivity, elucidate its precise mechanisms of action, and establish a robust structure-activity relationship (SAR) that can guide the future design of more potent and selective therapeutics based on this privileged chromene scaffold.

References

-

Wiemer AJ, et al. (2016). Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. Chembiochem, 17(1):52-5. [Link]

-

Al-Warhi, T., et al. (2021). Structural Characterization and Antimicrobial Activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][1][10][13]triazolo[1,5-c] pyrimidine Derivatives. Molecules, 26(11):3354. [Link]

-

Abdel-Aziz, M., et al. (2015). Synthesis and anticancer activity of some 8-substituted-7-methoxy-2H-chromen-2-one derivatives toward hepatocellular carcinoma HepG2 cells. European Journal of Medicinal Chemistry, 90:221-31. [Link]

-